molecular formula C6H13NO2 B1318972 3-(Ethyl(methyl)amino)propanoic acid CAS No. 1095030-20-8

3-(Ethyl(methyl)amino)propanoic acid

Cat. No. B1318972
M. Wt: 131.17 g/mol
InChI Key: LKLDBSCPCALXOE-UHFFFAOYSA-N
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Description

“3-(Ethyl(methyl)amino)propanoic acid” is a compound with the molecular formula C6H13NO2 . It contains an amino group and a carboxyl group, which are common features of amino acids .


Molecular Structure Analysis

The molecular structure of “3-(Ethyl(methyl)amino)propanoic acid” consists of a propanoic acid backbone with an ethyl(methyl)amino group attached to the third carbon . The compound has a molecular weight of 181.66 .

Scientific Research Applications

  • Antimicrobial Applications

    • Field: Pharmaceutical Sciences
    • Application: Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Antimicrobial Candidates
    • Method: The derivatives were synthesized and tested against both ESKAPE group bacteria and drug-resistant Candida species .
    • Results: The derivatives demonstrated substantial activity against Candida auris, with minimum inhibitory concentrations ranging from 0.5 to 64 µg/mL .
  • Antibacterial Applications

    • Field: Organic Chemistry
    • Application: Synthesis of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acid Derivatives
    • Method: The derivatives were synthesized and tested against strains of S. aureus, B. cereus, E. coli, and P. aeruginosa .
    • Results: The compounds showed a prominent inhibitory activity with MIC = 250 µg/mL .
  • Pharmaceutical Building Block

    • Field: Pharmaceutical Sciences
    • Application: 3-amino-3-phenylpropionic acid, a similar compound, is a key pharmaceutical building block .
    • Method: It is used in the synthesis of anticancer agents, such as Taxol, and can also find application as a fundamental component in the synthesis of novel antibiotics and analgesic endomorphine-1 analogue tetrapeptides .
    • Results: The specific outcomes depend on the particular drug being synthesized .
  • Athletic Performance Enhancement

    • Field: Sports Science
    • Application: β-Alanine, a compound similar to 3-(Ethyl(methyl)amino)propanoic acid, is used as a supplement for athletic performance enhancement .
    • Method: β-Alanine is the rate-limiting precursor of carnosine, which is to say carnosine levels are limited by the amount of available β-Alanine .
    • Results: Supplementation with β-Alanine has been shown to increase the concentration of carnosine in muscles, decrease fatigue in athletes, and increase total muscular work done .
  • Antiviral Activity

    • Field: Pharmaceutical Sciences
    • Application: Indole derivatives, which are structurally similar to 3-(Ethyl(methyl)amino)propanoic acid, have shown antiviral activity .
    • Method: Various indole derivatives were synthesized and tested for their antiviral activity .
    • Results: Some indole derivatives showed inhibitory activity against influenza A and Coxsackie B4 virus .
  • Anti-inflammatory Activity

    • Field: Pharmaceutical Sciences
    • Application: Indole derivatives have shown anti-inflammatory activity .
    • Method: Various indole derivatives were synthesized and tested for their anti-inflammatory activity .
    • Results: Some indole derivatives showed significant anti-inflammatory activity .
  • Synthesis of Natural Products

    • Field: Organic Chemistry
    • Application: 3-amino-3-phenylpropionic acid, a compound similar to 3-(Ethyl(methyl)amino)propanoic acid, is present in anticancer agents, such as Taxol .
    • Method: It can also find application as a fundamental component in the synthesis of novel antibiotics and analgesic endomorphine-1 analogue tetrapeptides .
    • Results: The specific outcomes depend on the particular drug being synthesized .
  • Fluorescent Detection of Alkyl Halides

    • Field: Analytical Chemistry
    • Application: A pyridinium cation-pi interaction sensor for the fluorescent detection of alkyl halides .
    • Method: The sensor is based on the interaction between the pyridinium cation and the alkyl halide .
    • Results: The interaction results in a change in fluorescence, allowing for the detection of alkyl halides .
  • Synthesis of 3-Propanal Derivatives

    • Field: Organic Chemistry
    • Application: The synthesis of condensation products para-nitro (3a), para-dimethylamino (3b) and para-methoxy (3c) could be achieved via the literature reported Knoevenagel condensation .
    • Method: Aldehydes were reacted with Meldrum’s acid through a Knoevenagel condensation to give materials that upon reduction with sodium borohydride and subsequent hydrolysis decarboxylation generated the corresponding 3-propanoic acid derivatives .
    • Results: The 3-propanoic acid derivatives were reduced to give 3-propanol derivatives, which were readily oxidized to target 3-propanal derivatives .

Future Directions

Indole derivatives, which are structurally similar to “3-(Ethyl(methyl)amino)propanoic acid”, have been found to possess diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

3-[ethyl(methyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-7(2)5-4-6(8)9/h3-5H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLDBSCPCALXOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Ethyl(methyl)amino)propanoic acid

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